molecular formula C14H10ClFO3 B6364543 5-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid CAS No. 1184034-87-4

5-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6364543
CAS No.: 1184034-87-4
M. Wt: 280.68 g/mol
InChI Key: MEVZGTJPMWWDBD-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid is an organic compound with a complex structure that includes a chloro, methoxy, and fluoro substituent on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 5-chloro-2-methoxyphenylboronic acid.

    Suzuki Coupling Reaction: This boronic acid is subjected to a Suzuki coupling reaction with 2-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the benzoic acid moiety can be reduced to an alcohol.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

5-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)acetic acid
  • 5-Chloro-2-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid

Uniqueness

5-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzoic acid core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(15)7-10(13)8-2-4-12(16)11(6-8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZGTJPMWWDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681157
Record name 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184034-87-4
Record name 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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